3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Chemistry

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one (CAS 2432829-48-4) is a small-molecule synthetic intermediate classified as a 1-substituted-4-bromopyrazole bearing a cyclobutanone ring at the N1 position. With a molecular formula of C7H7BrN2O and a molecular weight of 215.05 g/mol, it combines a strained ketone electrophile with a brominated heteroaromatic nucleophile/cross-coupling handle.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
Cat. No. B12938521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESC1C(CC1=O)N2C=C(C=N2)Br
InChIInChI=1S/C7H7BrN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6H,1-2H2
InChIKeyUVWGKUJIOCYTCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one: A Regiospecific Halogenated Pyrazole-Ketone Building Block for Targeted Library Synthesis


3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one (CAS 2432829-48-4) is a small-molecule synthetic intermediate classified as a 1-substituted-4-bromopyrazole bearing a cyclobutanone ring at the N1 position. With a molecular formula of C7H7BrN2O and a molecular weight of 215.05 g/mol, it combines a strained ketone electrophile with a brominated heteroaromatic nucleophile/cross-coupling handle . This combination enables its use as a polar, semi-saturated bicyclic fragment scaffold in kinase-focused medicinal chemistry programs [1]. Its typical commercial purity specification is 98% .

Procurement Risk of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one Analogs: Why Regiochemistry and Bromine Position Create Distinct Reactivity Profiles


In-class compounds such as 2-substituted cyclobutanone regioisomers or des-bromo pyrazoles cannot be interchanged without altering synthetic outcomes. The N1-cyclobutanone linkage defines the spatial orientation of the ketone electrophile, directly affecting downstream ring-opening, reductive, and cross-coupling selectivity profiles that are critical in fragment elaboration [1]. The 4-bromo substituent is a non-negotiable requirement for Pd-catalyzed Suzuki-Miyaura coupling at the pyrazole ring, a transformation shown to be more efficient for 4-bromopyrazoles than for the corresponding 4-iodopyrazoles due to reduced propensity for competing dehalogenation side reactions [2]. Substituting a non-halogenated pyrazole eliminates this critical vector for C–C bond formation, while shifting the bromine to the 3- or 5-position can dramatically alter coupling reactivity and biological target engagement profiles .

Quantitative Differentiation Table for 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one Against Its Closest Analogs


Regioisomeric Purity as a Critical Determinant of Downstream Reaction Yield: 3- vs 2-Substituted Cyclobutanone

The target compound is the 3-substituted cyclobutanone regioisomer. While explicit head-to-head reactivity data are not published, class-level inference from polar semi-saturated bicyclic pyrazole chemistry indicates that the spatial orientation of the ketone relative to the pyrazole ring is a critical design parameter for fragment library quality control (QC) criteria, including aqueous solubility and crystallographic binding pose validation [1]. Procurement of the 2-substituted regioisomer would produce structurally distinct products in any subsequent ketone-directed transformation (e.g., reductive amination, Grignard addition, or Baeyer-Villiger oxidation), altering both the stereoelectronic environment and the final library member's physicochemical properties.

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Chemistry

Bromine Handle vs Des-Bromo Analogue: Synthetic Utility Quantified via Cross-Coupling Superiority of 4-Bromopyrazoles over 4-Iodopyrazoles

The target compound carries a 4-bromo substituent essential for Pd-catalyzed cross-coupling. While a direct comparison between the target and its des-bromo analogue [3-(1H-pyrazol-1-yl)cyclobutan-1-one; CAS 1704377-50-3] is unavailable, a comprehensive study on halogenated aminopyrazoles demonstrated that 4-bromopyrazoles are superior to both 4-chloro and 4-iodo congeners in Suzuki-Miyaura coupling, with the bromo derivatives exhibiting minimal dehalogenation (<5% side product) compared to iodo derivatives (up to 40% dehalogenation in some cases) [1]. Although the target compound's N1-substituted pyrazole introduces different electronics, the class-level trend that 4-bromopyrazoles are optimal coupling partners supports the value of this brominated building block over its non-halogenated counterpart.

Synthetic Chemistry Cross-Coupling Kinase Inhibitors

Putative Kinase Selectivity Profile from a Related Pyrimido-Diazepinone Analog Series

A structural analog bearing a common 4-bromopyrazole motif (CHEMBL3942643, exemplified in US11155556) demonstrated a multi-kinase inhibition profile with an IC50 of 117 nM against Aurora kinase B and 610 nM against PI3Kα catalytic subunit in ADAPTA enzymatic assays [1]. While the target compound is a cyclobutanone-bearing precursor rather than the fully elaborated pyrimido-diazepinone scaffold, this data highlights the class potential for the 4-bromopyrazole substructure to engage kinase ATP-binding sites. This inference is supported by the broader literature on pyrazole-based kinase inhibitors, where the 4-bromo moiety often provides a halogen bond interaction in the selectivity pocket [2].

Kinase Inhibition PI3K Aurora Kinase B Medicinal Chemistry

Physicochemical Property Differentiation: Calculated LogP and TPSA for Lead-Likeness Assessment

Vendor-sourced computational data for the target compound indicate a calculated LogP (ClogP) of 1.55 and a Topological Polar Surface Area (TPSA) of 34.89 Ų . These values align with fragment-based drug discovery (FBDD) guidelines (MW < 300, ClogP < 3, TPSA < 60 Ų) [1]. Although direct comparator data for the 2-substituted regioisomer are not publicly available, the des-bromo analog is reported with a lower purity specification (95%) and lacks the halogen-bond donor capability conferred by bromine . The target compound therefore offers a more complete and QC-appropriate profile for immediate inclusion in fragment libraries.

Drug Design ADME Fragment Library Design Physicochemical Properties

Optimized Use Cases for 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one Based on Differentiating Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Focusing on Kinase Targets

The compound's combination of a 4-bromopyrazole (cross-coupling handle and halogen-bond donor) and a semi-saturated cyclobutanone scaffold (providing polar surface area and synthetic versatility) makes it a suitable building block for polar bicyclic fragment libraries targeting ATP-binding sites of kinases. Its defined ClogP (1.55) and TPSA (34.89 Ų) meet FBDD Rule-of-Three criteria, as advocated in the polar semi-saturated fragment synthesis strategies described by Luise & Wyatt [1]. The 3-substitution regioisomer ensures that the ketone exit vector aligns with the pyrazole’s C4 position, which is optimal for generating diverse, rigidified lead-like molecules upon Suzuki coupling and subsequent ketone modification.

Modular Synthesis of 4-Aryl-Pyrazole Cyclobutanone Derivatives via Pd-Catalyzed Cross-Coupling

The bromine atom at the pyrazole 4-position is positioned to enable efficient Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or styryl groups. Class-level evidence indicates that 4-bromopyrazoles couple with lower dehalogenation side product formation compared to 4-iodopyrazoles, an essential feature for maintaining high yields during parallel library synthesis [1]. This is a scenario where substitution with a 4-iodopyrazole or non-halogenated pyrazole analog would directly compromise reaction efficiency or product diversity.

Targeted Synthesis of Aurora Kinase B or PI3K-Focused Probe Compounds

A structurally proximal analog incorporating the 4-bromopyrazole motif has shown inhibitory activity against Aurora kinase B (IC50 = 117 nM) and PI3Kα (IC50 = 610 nM) [1]. This context supports the use of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one as a synthetic precursor in medicinal chemistry campaigns aimed at generating novel chemotypes within this kinase inhibitor space, particularly when the cyclobutanone ring can be elaborated into a conformationally constrained hinge-binding motif. The bromine atom acts as both a pharmacophoric group (potential halogen bond) and a synthetic diversification point.

Quote Request

Request a Quote for 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.